molecular formula C12H15N3O2 B8394908 Methyl (2-propylbenzotriazol-5-yl)acetate

Methyl (2-propylbenzotriazol-5-yl)acetate

Cat. No. B8394908
M. Wt: 233.27 g/mol
InChI Key: CEUKINSHSQOWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-propylbenzotriazol-5-yl)acetate is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-propylbenzotriazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-propylbenzotriazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (2-propylbenzotriazol-5-yl)acetate

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 2-(2-propylbenzotriazol-5-yl)acetate

InChI

InChI=1S/C12H15N3O2/c1-3-6-15-13-10-5-4-9(7-11(10)14-15)8-12(16)17-2/h4-5,7H,3,6,8H2,1-2H3

InChI Key

CEUKINSHSQOWBC-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C2C=CC(=CC2=N1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-benzotriazoleacetate (10 g, 0.0523 mol) in N,N-dimethylformamide was added dropwise to a chilled (ice-bath) suspension of sodium hydride (60% dispersion in oil, 2.3 g, 0.0575 mol) in N,N-dimethylformamide. When the addition was complete, the ice-bath was removed and the mixture stirred for 1 hour. N-Propyl iodide (9.78 g, 0.0575 mol) was added dropwise, and once the addition was complete the mixture was stirred at room temperature for 3 hours. The reaction mixture was poured onto ice/water, and extracted with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo. The residue was further purified by column chromatography to afford methyl (2-propylbenzotriazol-5-yl)acetate (4.8 g).
Name
methyl 5-benzotriazoleacetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.78 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.